molecular formula C15H18N4O3S B2707697 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034253-10-4

4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2707697
CAS No.: 2034253-10-4
M. Wt: 334.39
InChI Key: ILQBOFHCHBKOCQ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with dimethyl groups and a pyrrolidine ring attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine or pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of its pyrimidine and pyrrolidine rings, along with the presence of the pyridin-3-ylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4,6-dimethyl-2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-11-8-12(2)18-15(17-11)22-13-5-7-19(10-13)23(20,21)14-4-3-6-16-9-14/h3-4,6,8-9,13H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQBOFHCHBKOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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